N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a complex organic compound that features a unique combination of benzodioxin, thiazole, and difluorobenzamide moieties
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the normal functioning of the nervous system and inflammatory responses.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects the cholinergic and arachidonic acid pathways . The downstream effects include altered neurotransmission and inflammatory responses.
Pharmacokinetics
Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include altered neurotransmission due to cholinesterase inhibition and modified inflammatory responses due to lipoxygenase inhibition .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin from catechol and ethylene glycol under acidic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzodioxin and thiazole intermediates with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is unique due to the presence of both thiazole and difluorobenzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other related compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O3S/c19-11-2-1-3-12(20)16(11)17(23)22-18-21-13(9-26-18)10-4-5-14-15(8-10)25-7-6-24-14/h1-5,8-9H,6-7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBAKONXMGZQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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